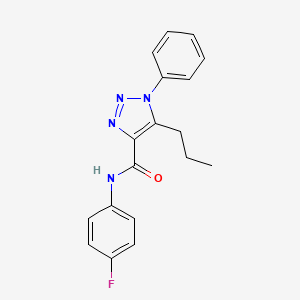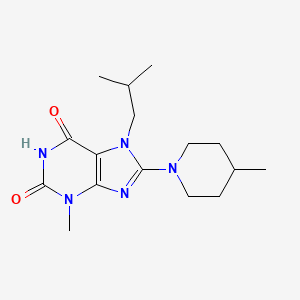
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a purine derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and drug development.
Applications De Recherche Scientifique
Purine Alkaloids and Their Applications
Purine alkaloids have been isolated from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, revealing their potential in pharmacological studies. These compounds have shown weak cytotoxicity toward human cancer cell lines, suggesting their applicability in cancer research and potential as anticancer agents (Qi, Zhang, & Huang, 2008).
Neuropharmacological Activities
Certain derivatives of purine-2,6-dione, by modification at positions 7 and 8, have been studied for their affinity towards serotonin receptors, displaying anxiolytic and antidepressant properties. These findings indicate the role of purine derivatives in developing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has highlighted their significant analgesic and anti-inflammatory effects. These compounds have outperformed reference drugs like acetylic acid in animal models, underscoring their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Molecular Interaction Studies
Studies on the topology of interactions in methylxanthines, a class closely related to purines, have provided insights into the biological activity profiles of these compounds. By understanding intra- and intermolecular interactions, such research aids in the design of compounds with targeted pharmacological effects (Latosińska et al., 2014).
Propriétés
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-11(3)6-8-20/h10-11H,5-9H2,1-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCBMAAASEMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

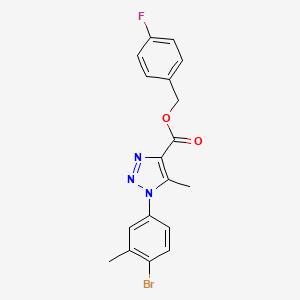
![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
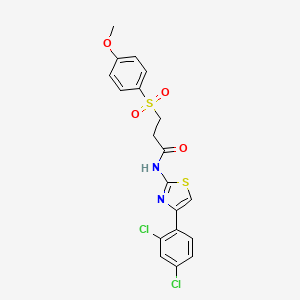
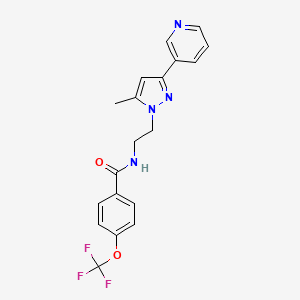
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
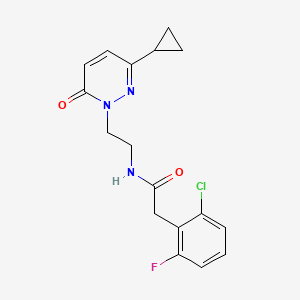
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)
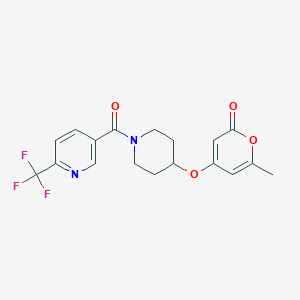
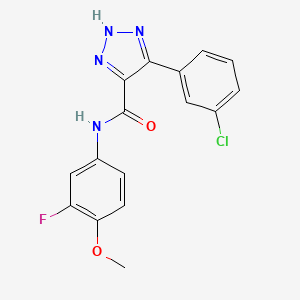
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)
